molecular formula C13H20O8 B12057985 L-Galactopyranoside, methyl 6-deoxy-, 2,3,4-triacetate CAS No. 67576-78-7

L-Galactopyranoside, methyl 6-deoxy-, 2,3,4-triacetate

Cat. No.: B12057985
CAS No.: 67576-78-7
M. Wt: 304.29 g/mol
InChI Key: RTVWBDNQHISFHI-YTGWKCMESA-N
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Description

L-Galactopyranoside, methyl 6-deoxy-, 2,3,4-triacetate is a chemical compound with the molecular formula C13H20O8 and a molecular weight of 304.3 g/mol . . This compound is a derivative of L-galactopyranoside, where the hydroxyl groups at positions 2, 3, and 4 are acetylated, and the hydroxyl group at position 6 is replaced by a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Galactopyranoside, methyl 6-deoxy-, 2,3,4-triacetate typically involves the acetylation of L-galactopyranoside. The process begins with the protection of the hydroxyl groups using acetyl groups. The reaction is carried out in the presence of acetic anhydride and a catalyst such as pyridine . The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the rate of acetylation and prevent overreaction.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the acetylation process while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

L-Galactopyranoside, methyl 6-deoxy-, 2,3,4-triacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl groups back to hydroxyl groups.

    Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of L-galactopyranoside with free hydroxyl groups.

    Substitution: Formation of derivatives with various functional groups replacing the acetyl groups.

Scientific Research Applications

L-Galactopyranoside, methyl 6-deoxy-, 2,3,4-triacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of L-Galactopyranoside, methyl 6-deoxy-, 2,3,4-triacetate involves its interaction with specific molecular targets and pathways. The acetyl groups enhance the compound’s lipophilicity, facilitating its transport across cell membranes. Once inside the cell, the compound can undergo enzymatic hydrolysis to release L-galactopyranoside, which participates in various metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Galactopyranoside, methyl 6-deoxy-, 2,3,4-triacetate is unique due to its specific acetylation pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in synthetic chemistry and various research applications.

Properties

CAS No.

67576-78-7

Molecular Formula

C13H20O8

Molecular Weight

304.29 g/mol

IUPAC Name

[(2S,3R,4R,5S)-4,5-diacetyloxy-6-methoxy-2-methyloxan-3-yl] acetate

InChI

InChI=1S/C13H20O8/c1-6-10(19-7(2)14)11(20-8(3)15)12(21-9(4)16)13(17-5)18-6/h6,10-13H,1-5H3/t6-,10+,11+,12-,13?/m0/s1

InChI Key

RTVWBDNQHISFHI-YTGWKCMESA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H](C(O1)OC)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC1C(C(C(C(O1)OC)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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